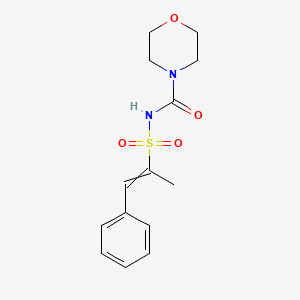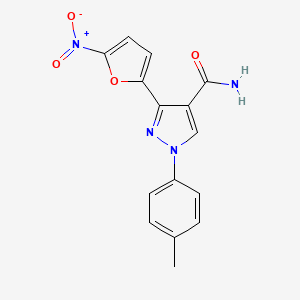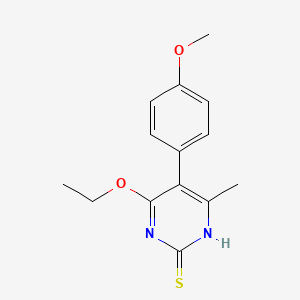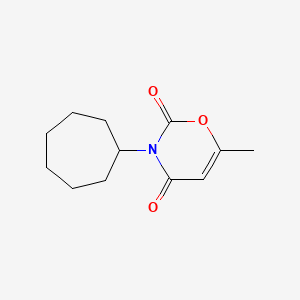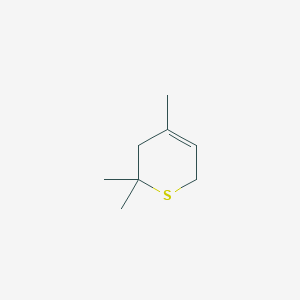
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- is a heterocyclic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur analogs of pyrans. This compound is characterized by its unique structure, which includes a sulfur atom replacing one of the oxygen atoms in the pyran ring, and three methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dienes with sulfur sources in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiopyrans depending on the reagents used.
Scientific Research Applications
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran, 3,4-dihydro-: Another thiopyran derivative with a slightly different structure.
2H-Pyran, 3,4-dihydro-: An oxygen analog of thiopyran with similar reactivity but different properties due to the presence of oxygen instead of sulfur.
Uniqueness
2H-Thiopyran, 3,6-dihydro-2,2,4-trimethyl- is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its chemical reactivity and biological activity. The sulfur atom in the ring also imparts distinct properties compared to its oxygen analogs, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61049-58-9 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
4,6,6-trimethyl-2,5-dihydrothiopyran |
InChI |
InChI=1S/C8H14S/c1-7-4-5-9-8(2,3)6-7/h4H,5-6H2,1-3H3 |
InChI Key |
RHTZFOIXBRTFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCSC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


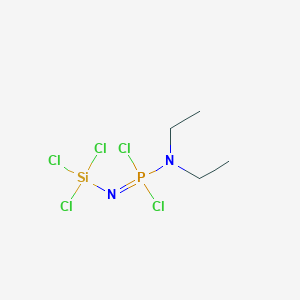

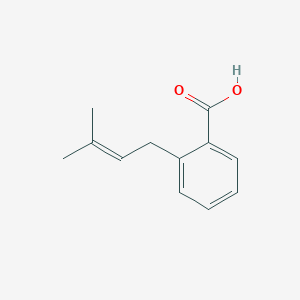

![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)

